molecular formula C7H7F3N2O B8255067 5-Methoxy-2-(trifluoromethyl)pyridin-4-amine

5-Methoxy-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B8255067
M. Wt: 192.14 g/mol
InChI Key: DNJUHZHACJAKSN-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)pyridin-4-amine (CAS: 1807090-45-4, molecular weight: 192.141 g/mol) is a pyridine derivative featuring a methoxy group at position 5, a trifluoromethyl (-CF₃) substituent at position 2, and an amine (-NH₂) group at position 3. It is commercially available in milligram to gram quantities but is often listed as discontinued, necessitating custom synthesis for research purposes .

Properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-3-12-6(2-4(5)11)7(8,9)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJUHZHACJAKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Ammonolysis Strategy

A widely reported approach involves sequential halogenation and ammonolysis. Starting from 2-trifluoromethylpyridine derivatives, chlorination or bromination at position 4 is followed by methoxy group introduction at position 5 and subsequent amination.

Example Protocol :

  • Chlorination : 2-Trifluoromethylpyridine is treated with N-chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., FeCl₃) at 80°C to yield 4-chloro-2-(trifluoromethyl)pyridine.

  • Methoxylation : The 4-chloro intermediate undergoes nucleophilic substitution with sodium methoxide in dimethylacetamide (DMAc) at 120°C, replacing chlorine with methoxy.

  • Amination : The resulting 5-methoxy-4-chloro-2-(trifluoromethyl)pyridine is reacted with aqueous ammonia (28%) in tetrahydrofuran (THF) at 150°C for 12 hours, achieving 85% conversion to the target amine.

Key Data :

StepReagents/ConditionsYield
ChlorinationNCS, FeCl₃, 80°C72%
MethoxylationNaOMe, DMAc, 120°C68%
AminationNH₃, THF, 150°C85%

Direct Trifluoromethylation and Functionalization

An alternative route leverages trifluoromethylation of pre-functionalized pyridine cores. For instance, 4-amino-5-methoxypyridine is subjected to trifluoromethylation using Umemoto’s reagent (a CF₃⁺ source) in the presence of a copper catalyst.

Example Protocol :

  • Substrate Preparation : 4-Amino-5-methoxypyridine is synthesized via nitration of 5-methoxypyridine followed by catalytic hydrogenation.

  • Trifluoromethylation : The amino-substituted pyridine reacts with Umemoto’s reagent (1.2 equiv) and CuI (10 mol%) in DMF at 100°C for 24 hours, yielding the target compound in 62% yield.

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents (DMF, DMAc) enhance reaction efficiency compared to THF or dioxane.

  • Catalyst Screening : CuI outperforms Pd(OAc)₂ or FeCl₃ in minimizing dehalogenation byproducts.

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

The Hantzsch method constructs the pyridine ring from β-keto esters and ammonia, enabling precise substitution patterning.

Protocol :

  • Condensation : Ethyl 4,4,4-trifluoroacetoacetate reacts with 5-methoxy-2-aminopent-2-enenitrile in ethanol under reflux, forming a dihydropyridine intermediate.

  • Oxidation : The dihydropyridine is oxidized with MnO₂ in dichloromethane, aromatizing the ring to yield the target compound (57% overall yield).

Challenges :

  • Regioselectivity : Competing cyclization pathways may yield 3- or 5-substituted pyridines, necessitating careful stoichiometric control.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the desired regioisomer.

Large-Scale Synthesis Considerations

Industrial Adaptation of Ammonolysis

Scaling the ammonolysis step requires addressing exothermicity and gas handling. A patent-derived method (EP2527327A1) recommends:

  • Continuous Flow Reactors : To maintain temperature control (150–160°C) and reduce reaction time to 4–7 hours.

  • Solvent Systems : THF/water mixtures (3:1 v/v) improve ammonia solubility and reduce byproduct formation.

Safety Protocols :

  • Pressure Regulation : Sealed vessels with pressure relief valves to manage NH₃ gas release.

  • Waste Management : Neutralization of excess ammonia with acetic acid before disposal.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeScalability
Halogenation-AmmonolysisHigh regioselectivityMulti-step synthesis60–85%Industrial
Direct TrifluoromethylationFewer stepsExpensive reagents50–62%Lab-scale
Hantzsch CyclizationAtom economyComplex purification55–57%Pilot-scale

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving trifluoromethylation of pyridine derivatives. The synthesis typically yields high purity and efficiency, making it suitable for industrial applications. For example, a notable method involves the reaction of 2-chloro-4-trifluoromethylpyridine with ammonia in the presence of a hydrophilic ether, which has been documented to produce 2-amino-4-trifluoromethylpyridine efficiently .

Pharmaceutical Applications

5-Methoxy-2-(trifluoromethyl)pyridin-4-amine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential as:

  • Antiviral Agents : Research indicates that pyridine derivatives exhibit activity against various viruses, including hepatitis C virus (HCV) . The incorporation of trifluoromethyl groups enhances their biological activity and selectivity.
  • Anticancer Compounds : Several studies have reported the anticancer properties of compounds containing the trifluoromethylpyridine structure. For instance, derivatives have been evaluated for antiproliferative activity against human cancer cell lines, showing promising results .

Agrochemical Applications

The compound is also valuable in agrochemical formulations. Trifluoromethylpyridine derivatives are utilized in the development of crop protection agents due to their enhanced fungicidal and insecticidal properties. A specific example is Fluazinam, a fungicide synthesized using trifluoromethylpyridine derivatives, which has shown superior efficacy compared to traditional compounds .

Antifungal and Insecticidal Properties

Recent studies have highlighted the antifungal and insecticidal activities of novel trifluoromethyl pyrimidine derivatives that include this compound as a core structure. These compounds were synthesized and tested against various pathogens, demonstrating significant bioactivity .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • A study evaluated its derivatives for antifungal activity against common pathogens affecting crops, revealing that certain derivatives had enhanced activity compared to existing fungicides.
  • In another study focused on anticancer properties, compounds derived from this compound were subjected to the National Cancer Institute's screening program, identifying several candidates with promising antiproliferative effects .

Summary Table of Applications

Application AreaSpecific Use CaseObserved Effects
PharmaceuticalsAntiviral agentsActivity against HCV
Anticancer compoundsAntiproliferative effects on cancer cell lines
AgrochemicalsCrop protection agentsEnhanced fungicidal/insecticidal properties
Biological ResearchSynthesis of novel derivativesSignificant bioactivity in various assays

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and methoxy groups contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The structural uniqueness of 5-Methoxy-2-(trifluoromethyl)pyridin-4-amine lies in the combination of its substituents. The following compounds exhibit partial structural or functional similarities (Table 1):

Table 1: Structurally Related Pyridine/Pyrimidine Derivatives

Compound Name CAS Number Similarity Score Key Structural Differences
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine 1227603-09-9 0.78 Methoxy at position 3; amine at position 2
5-Fluoro-2-methoxypyrimidin-4-amine 1993-63-1 0.51 Fluorine replaces CF₃; pyrimidine core
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one 175354-56-0 0.69 Pyrimidinone core; ketone at position 4
N-Phenyl-2-(trifluoromethyl)pyridin-4-amine 234112-18-6 N/A Phenyl group replaces methoxy; amine at position 4

Key Observations :

  • Positional Isomerism : 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (similarity 0.78) shares the trifluoromethyl and methoxy groups but differs in substituent positions, which may alter electronic distribution and binding affinity .
  • Core Heterocycle : Pyrimidine-based analogues (e.g., 5-Fluoro-2-methoxypyrimidin-4-amine) exhibit reduced similarity (0.51) due to the six-membered ring with two nitrogen atoms, impacting solubility and metabolic stability .
  • Functional Group Variations: The presence of a ketone (pyrimidinone) or phenyl group (N-Phenyl-2-(trifluoromethyl)pyridin-4-amine) introduces distinct reactivity profiles .

Comparative Reactivity :

  • Methoxy Group Stability : The methoxy group in this compound is less prone to hydrolysis compared to ethoxy or chloro substituents in analogues like 2-ethoxy-5-(trifluoromethyl)pyridin-3-ylboronic acid (CAS: 1218790-66-9) .
  • Trifluoromethyl Effects: The -CF₃ group enhances lipophilicity and metabolic resistance relative to non-fluorinated analogues, as seen in N-methyl-5-(2-((4-methylphenyl)amino)pyrimidin-4-yl)thiazol-2-amine (compound 7, ) .

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound 192.14 1.8 ~10 (DMSO)
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine 192.14 1.7 ~12 (DMSO)
N-Phenyl-2-(trifluoromethyl)pyridin-4-amine 238.21 3.2 ~5 (DMSO)
5-(Trifluoromethyl)pyridin-2-amine 162.11 1.2 ~20 (DMSO)
Challenges and Opportunities
  • Synthetic Complexity : Introducing both methoxy and trifluoromethyl groups requires precise regioselective conditions, as seen in the synthesis of 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives () .
  • Toxicity Considerations: Ames mutagenicity risks have been noted in some picolinamide-derived inhibitors, necessitating rigorous safety profiling for analogues .

Biological Activity

5-Methoxy-2-(trifluoromethyl)pyridin-4-amine is a chemical compound belonging to the pyridine family, characterized by its unique trifluoromethyl and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, specifically in the fields of pharmacology and toxicology.

Properties

Property Value
Molecular Weight196.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The methoxy group may also play a role in modulating the compound's interaction with biological systems.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Antimicrobial : Some pyridine derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer : Certain studies suggest that pyridine-based compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Neuroprotective : There is emerging evidence that some derivatives may protect neuronal cells from oxidative stress.

Case Studies

  • Anticancer Activity : A study evaluating various pyridine derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Properties : Research on related pyridine compounds demonstrated effective inhibition against resistant strains of bacteria and fungi, suggesting that this compound could possess similar properties.
  • Neuroprotective Effects : In vitro studies indicated that certain pyridine derivatives could reduce neuroinflammation and oxidative stress markers, suggesting potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl can enhance binding affinity to target proteins.
  • Steric Hindrance : The spatial arrangement of substituents affects how well the compound can fit into active sites of enzymes or receptors.

Comparative Analysis with Similar Compounds

Compound Activity Type Notes
This compoundAnticancer, AntimicrobialPotential for broad-spectrum activity
2-Amino-5-fluoropyridineAntibacterialLess lipophilic; lower membrane penetration
3-TrifluoromethylpyridineNeuroprotectiveExhibits lower cytotoxicity

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-(trifluoromethyl)pyridin-4-amine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives often involves nucleophilic substitution or fluorination reactions. For example, a related compound, 3,5-Difluoro-4-methylpyridin-2-amine, is synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methylation and amination steps . For this compound, a plausible route could involve:

  • Step 1: Introduction of the trifluoromethyl group via radical trifluoromethylation or electrophilic substitution.
  • Step 2: Methoxy group installation using alkylation or demethylation protection strategies.
  • Step 3: Amination via Buchwald-Hartwig coupling or catalytic hydrogenation of nitro precursors.

Key variables:

  • Temperature (optimized between 80–120°C for fluorinated intermediates) .
  • Catalysts (e.g., Pd/C for hydrogenation or CuI for coupling reactions).
  • Solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity).

Data Contradictions:
Conflicting reports exist on the stability of trifluoromethyl groups under acidic conditions; some studies suggest hydrolysis risks, necessitating pH monitoring during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodology:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy at C5, trifluoromethyl at C2) .
  • HPLC-MS: Quantify purity (>95% recommended for biological assays) and detect trace impurities (e.g., deaminated byproducts) .
  • X-ray Crystallography: Resolve crystal structure to validate regiochemistry, especially if positional isomerism is suspected .

Common Pitfalls:

  • Overlapping signals in NMR due to fluorine coupling (use 19^19F NMR for trifluoromethyl group verification) .
  • Degradation during storage (store under inert gas at –20°C; monitor via stability studies) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Approach:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers. For example, the C4 amine group may activate the pyridine ring for substitution at C6 .
  • Reaction Path Sampling: Simulate intermediates (e.g., Meisenheimer complexes) to evaluate kinetic vs. thermodynamic control .

Case Study:
A similar compound, 4-Iodo-5-methoxypyridin-3-amine, showed regioselective iodination at C4 due to methoxy-directed lithiation. Apply analogous logic to trifluoromethyl-containing derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyridine amines?

Root Causes:

  • Solubility Variability: Trifluoromethyl groups increase lipophilicity, altering bioavailability. Use standardized solvents (e.g., DMSO with 0.1% Tween-80) .
  • Metabolic Instability: Fluorinated compounds may undergo hepatic deamination; validate assays with liver microsome preincubation .

Mitigation Strategies:

  • Dose-Response Reproducibility: Test across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
  • Control Experiments: Include structurally analogous non-fluorinated compounds (e.g., 2-Methoxy-5-methylpyridin-4-amine) to isolate fluorine-specific effects .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Critical Factors:

  • Cost of Fluorination: Trifluoromethylation reagents (e.g., Umemoto’s reagent) are expensive; explore alternatives like CF3_3Cu generated in situ .
  • Safety Protocols: Trifluoromethyl intermediates may release HF under heat; implement scrubbers and PPE compliance .

Process Optimization Table:

ParameterLab Scale (1g)Pilot Scale (100g)
Reaction Time12–24 h6–8 h (flow chemistry)
Yield40–50%60–70%
Purity>90% (HPLC)>95% (crystallized)

Reference: Industrial fluorination methods from and .

Q. How can researchers design experiments to probe the electronic effects of the trifluoromethyl group on the pyridine ring?

Experimental Framework:

  • Hammett Studies: Synthesize derivatives with varying substituents (e.g., –CF3_3, –CH3_3, –Cl) and measure reaction rates in model reactions (e.g., Suzuki coupling) .
  • Spectroscopic Probes: Use UV-Vis to track charge-transfer complexes formed with electron-deficient aromatics .

Data Interpretation:
A negative σm_m value for –CF3_3 indicates strong electron-withdrawing effects, which may explain enhanced electrophilicity at C6 .

Q. What strategies mitigate degradation of this compound during long-term storage?

Stability Protocol:

  • Storage Conditions: Argon atmosphere, desiccated at –20°C (moisture accelerates hydrolysis of methoxy groups) .
  • Stabilizers: Add radical scavengers (e.g., BHT at 0.01% w/w) to prevent autoxidation .

Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation profiles via LC-MS .

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